![molecular formula C7H6BrN3 B1378061 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1260769-17-2](/img/structure/B1378061.png)
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
“8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 g/mol . The compound is solid at room temperature .
Synthesis Analysis
A synthesis for preparation of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 . The compound forms a [1,2,4]triazolo[4,3-a]pyridine ring .Chemical Reactions Analysis
The compound is involved in the nucleophilic displacement of chloromethyl derivative with methyl amine . Further studies are needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.05 g/mol . It has a topological polar surface area of 30.2 Ų . The compound is solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry. 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a critical role in the development of nitrogen-containing heterocyclic compounds, which are prevalent in natural products with significant biological activities . The compound’s structure allows for the creation of diverse fused heterocyclic compounds that can be used in various therapeutic areas.
Development of Sustainable Methodologies
In the pursuit of eco-friendly and sustainable chemical syntheses, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine serves as a key intermediate. It enables the catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, representing a significant advancement in green chemistry .
Pharmacological Potentials
Triazolo[4,3-A]pyridine derivatives exhibit a wide range of pharmacological activities. They act as inverse agonists and inhibitors for various enzymes and receptors, such as RORγt, PHD-1, JAK1, and JAK2 . This makes them valuable for the development of new drugs targeting these proteins.
Treatment of Cardiovascular Disorders
Compounds derived from 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine have been utilized in the treatment of cardiovascular disorders. Their unique structure allows them to interact with biological targets relevant to heart diseases, offering potential therapeutic benefits .
Management of Type 2 Diabetes
The triazolo[4,3-A]pyridine scaffold is also involved in the management of type 2 diabetes. Derivatives of this compound have been shown to possess activity that can be beneficial in controlling blood sugar levels, thus aiding in diabetes treatment .
Applications in Material Sciences
Beyond its medicinal applications, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine also finds use in material sciences. Its structural properties enable the development of materials with specific characteristics required for advanced technological applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302;H312;H315;H319;H332;H335 . Precautionary statements include P271;P261;P280 . More specific safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) for this compound .
Future Directions
properties
IUPAC Name |
8-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNJWYKFWODIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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